molecular formula C8H8N2O3 B6223905 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 2167786-20-9

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B6223905
CAS RN: 2167786-20-9
M. Wt: 180.2
InChI Key:
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Description

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (6-oxo-THICA) is an organometallic compound that is widely used in scientific research. It is a heterocyclic compound composed of a six-membered ring of carbon and nitrogen atoms, with a carboxylic acid group attached to the nitrogen atom. 6-oxo-THICA has recently been used in a variety of scientific research applications, including drug development, biotechnology, and medical research. It has also been used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in drug development, biotechnology, and medical research. For example, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used in the development of new drugs to treat diseases such as cancer and diabetes. It has also been used in biotechnology to study the structure and function of proteins and other biological molecules. In medical research, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been used to study the effects of drugs on the body, as well as the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not fully understood. However, it is believed that 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid interacts with certain proteins in the body, which activate certain biochemical pathways. These pathways then lead to the desired physiological effects. For example, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been shown to interact with certain proteins in the body that are involved in the regulation of blood sugar levels. This interaction leads to the activation of biochemical pathways that help to regulate blood sugar levels, leading to the desired physiological effects.
Biochemical and Physiological Effects
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to interact with certain proteins in the body that are involved in the regulation of blood sugar levels. This interaction leads to the activation of biochemical pathways that help to regulate blood sugar levels, leading to the desired physiological effects. Additionally, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is relatively stable, which makes it ideal for use in long-term experiments. However, one of the main limitations is that 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not very stable in the presence of light, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in scientific research. For example, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could be used to develop new drugs to treat diseases such as cancer and diabetes, as well as to study the mechanisms of action of existing drugs. Additionally, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could be used to study the structure and function of proteins and other biological molecules, as well as to study the effects of drugs on the body. Finally, 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could be used to investigate the potential therapeutic effects of other compounds.

Synthesis Methods

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Hantzsch dihydropyridine synthesis, the Sonogashira coupling reaction, and the Suzuki-Miyaura coupling reaction. The Vilsmeier-Haack reaction involves the reaction of a substituted formaldehyde with a primary amine in the presence of phosphorous oxychloride and a base. The Hantzsch dihydropyridine synthesis involves the condensation of aldehydes with β-keto esters in the presence of a base. The Sonogashira coupling reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of aryl or vinyl boronic acids with an aryl halide in the presence of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride in ethanol", "Step 2: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in ethanol to form 2-(1-phenylethylideneamino)pentanedioic acid ethyl ester", "Step 3: Cyclization of 2-(1-phenylethylideneamino)pentanedioic acid ethyl ester with hydrazine hydrate in ethanol and sodium hydroxide to form 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester", "Step 4: Hydrolysis of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester with hydrochloric acid and water to form 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid", "Step 5: Purification of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid using sodium bicarbonate, sodium chloride, and water" ] }

CAS RN

2167786-20-9

Product Name

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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